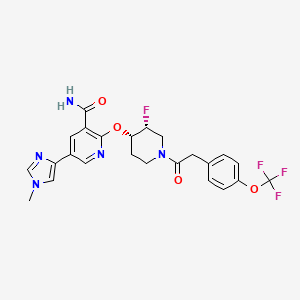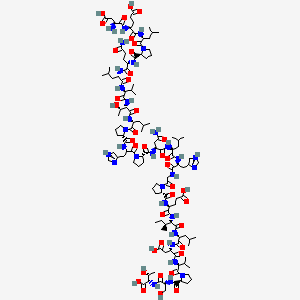![molecular formula C26H28N8O2S B12047125 7-[2-(1H-Benzimidazol-2-ylsulfanyl)ethyl]-8-(4-benzyl-1-piperazinyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 476482-41-4](/img/structure/B12047125.png)
7-[2-(1H-Benzimidazol-2-ylsulfanyl)ethyl]-8-(4-benzyl-1-piperazinyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[2-(1H-bencimidazol-2-ilsulfanyl)etil]-8-(4-bencil-1-piperazinil)-3-metil-3,7-dihidro-1H-purina-2,6-diona es un compuesto orgánico complejo con una fórmula molecular de C23H23N7O2S y un peso molecular de 461.549 g/mol . Este compuesto es notable por su estructura única, que incluye un grupo benzimidazol, un anillo de piperazina y un núcleo de purina. Se utiliza en diversas aplicaciones de investigación científica debido a sus posibles actividades biológicas.
Métodos De Preparación
La síntesis de 7-[2-(1H-bencimidazol-2-ilsulfanyl)etil]-8-(4-bencil-1-piperazinil)-3-metil-3,7-dihidro-1H-purina-2,6-diona implica múltiples pasos. Una ruta sintética común comienza con la preparación de 1,3-dihidro-2H-1,3-bencimidazol-2-tiona, que luego se hace reaccionar con 4-fluorobenzaldehído en DMSO para producir 4-[(1H-bencimidazol-2-il)sulfanyl]benzaldehído . Este intermedio se hace reaccionar además con tiosemicarbazida en etanol a temperatura de reflujo para producir el compuesto final . Los métodos de producción industrial pueden implicar pasos similares, pero optimizados para la síntesis a gran escala.
Análisis De Reacciones Químicas
7-[2-(1H-bencimidazol-2-ilsulfanyl)etil]-8-(4-bencil-1-piperazinil)-3-metil-3,7-dihidro-1H-purina-2,6-diona se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en los anillos de benzimidazol o piperazina, utilizando reactivos como haluros de alquilo o cloruros de acilo. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Este compuesto tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: La estructura del compuesto le permite interactuar con varios objetivos biológicos, lo que lo hace útil para estudiar la inhibición de enzimas y la unión a receptores.
Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como una mejor estabilidad térmica o una conductividad mejorada.
Mecanismo De Acción
El mecanismo de acción de 7-[2-(1H-bencimidazol-2-ilsulfanyl)etil]-8-(4-bencil-1-piperazinil)-3-metil-3,7-dihidro-1H-purina-2,6-diona implica su interacción con objetivos moleculares específicos. El grupo benzimidazol puede unirse a los sitios activos de la enzima, inhibiendo su actividad. El anillo de piperazina puede interactuar con los receptores de neurotransmisores, modulando su función. Estas interacciones conducen a diversos efectos biológicos, como actividades antiinflamatorias o neuroprotectoras.
Comparación Con Compuestos Similares
Compuestos similares incluyen:
- 2-(1H-bencimidazol-2-ilsulfanyl)etilamina
- 4-[(1H-bencimidazol-2-il)sulfanyl]benzaldehído
- 2-{[2-(1H-bencimidazol-2-ilsulfanyl)etil]sulfanyl}-1H-bencimidazol En comparación con estos compuestos, 7-[2-(1H-bencimidazol-2-ilsulfanyl)etil]-8-(4-bencil-1-piperazinil)-3-metil-3,7-dihidro-1H-purina-2,6-diona es única debido a su combinación de un grupo benzimidazol, un anillo de piperazina y un núcleo de purina, que confieren distintas actividades biológicas y propiedades químicas.
Propiedades
Número CAS |
476482-41-4 |
|---|---|
Fórmula molecular |
C26H28N8O2S |
Peso molecular |
516.6 g/mol |
Nombre IUPAC |
7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperazin-1-yl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C26H28N8O2S/c1-31-22-21(23(35)30-26(31)36)34(15-16-37-24-27-19-9-5-6-10-20(19)28-24)25(29-22)33-13-11-32(12-14-33)17-18-7-3-2-4-8-18/h2-10H,11-17H2,1H3,(H,27,28)(H,30,35,36) |
Clave InChI |
AJPGHZCUNUOXIE-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CCSC5=NC6=CC=CC=C6N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-amino-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12047058.png)


![Ethyl 3-(4-chlorobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B12047081.png)

![2-[(E)-but-1-enyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12047093.png)

![Ethyl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12047111.png)
![(E)-3-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B12047116.png)

![2-methoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 4-methylbenzoate](/img/structure/B12047128.png)
![3-{2-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12047133.png)
